1-(1,3-Thiazol-2-yl)piperidine
Overview
Description
1-(1,3-Thiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Anti-arrhythmic Activity : A study by H. Abdel‐Aziz et al. (2009) demonstrated the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these compounds exhibited significant anti-arrhythmic activity, highlighting their potential for treating arrhythmias.
Cancer Research : In cancer research, benzothiazolopyridine compounds synthesized using piperidine were studied by M. Shirani et al. (2021). These compounds showed interactions with estrogen and progesterone receptors, suggesting their potential use in breast cancer therapy.
Antimicrobial and Surfactant Synthesis : Novel scaffolds incorporating thiadiazolyl piperidine were synthesized from stearic acid for their antimicrobial activities and as nonionic surfactants. The study by Abdelmotaal Abdelmajeid et al. (2017) evaluated these compounds against various bacterial and fungal strains, and also examined their physico-chemical and surface properties.
Anticancer Evaluation : A series of polyfunctional substituted 1,3-thiazoles was evaluated for anticancer activity within the NCI-60 Human Tumor Cell Lines Screen. Compounds with a piperazine substituent showed promising results, as reported by Kostyantyn Turov (2020).
Fluorescent pH Sensors : The intramolecular hydrogen bonding capability of 4-piperidine-naphthalimide derivatives was explored for their application as fluorescent pH sensors, which could be used in various scientific and industrial applications. This work by Dawei Cui et al. (2004) highlights the potential of these compounds in sensing technologies.
Leishmanicidal Activity : The synthesis and evaluation of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives for their in vitro leishmanicidal activity against Leishmania major promastigotes were conducted. This study by A. Foroumadi et al. (2005) found these compounds to have better leishmanicidal activity than the reference drug pentostam.
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which 1-(1,3-thiazol-2-yl)piperidine belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
For instance, they may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on the specific biological activity it exhibits.
Biochemical Analysis
Biochemical Properties
The thiazole ring in 1-(1,3-Thiazol-2-yl)piperidine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound on various types of cells and cellular processes need to be explored further.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Thiazole derivatives have been shown to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation
Properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-5-10(6-3-1)8-9-4-7-11-8/h4,7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHHZEANTJNOHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568351 | |
Record name | 1-(1,3-Thiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4175-70-6 | |
Record name | 1-(1,3-Thiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.